molecular formula C27H19F2NO3 B13763507 3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-44-8

3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate

Cat. No.: B13763507
CAS No.: 1095208-44-8
M. Wt: 443.4 g/mol
InChI Key: JZDXMQWIUAXJCY-UHFFFAOYSA-N
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Description

3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is an organic compound with a complex structure, featuring a biphenyl core substituted with benzyllcarbamoyl and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . . The difluoro groups are usually introduced via electrophilic fluorination reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial applications due to its mild reaction conditions and high yields . The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzyllcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is unique due to its specific substitution pattern and the presence of both benzyllcarbamoyl and difluoro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1095208-44-8

Molecular Formula

C27H19F2NO3

Molecular Weight

443.4 g/mol

IUPAC Name

[2-(benzylcarbamoyl)-4-(2,4-difluorophenyl)phenyl] benzoate

InChI

InChI=1S/C27H19F2NO3/c28-21-12-13-22(24(29)16-21)20-11-14-25(33-27(32)19-9-5-2-6-10-19)23(15-20)26(31)30-17-18-7-3-1-4-8-18/h1-16H,17H2,(H,30,31)

InChI Key

JZDXMQWIUAXJCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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